Product packaging for Indium trichloride(Cat. No.:CAS No. 12672-70-7)

Indium trichloride

Cat. No.: B086656
CAS No.: 12672-70-7
M. Wt: 221.17 g/mol
InChI Key: PSCMQHVBLHHWTO-UHFFFAOYSA-K
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Description

Indium trichloride (InCl₃) is a white to yellowish, flaky, and hygroscopic solid with a melting point of 586 °C and a density of 3.46 g/cm³ . It is highly soluble in water, with a solubility of 195 g/100 mL, and also dissolves in solvents like ethanol and THF . As a Lewis acid, it serves as an efficient and mild catalyst for a wide range of organic synthesis reactions in both organic and aqueous media . Its key research value lies in its ability to catalyze multicomponent reactions for building complex molecular structures, often with high yields and selectivity under mild conditions. Specific research applications include its use as a catalyst for Friedel-Crafts acylations, Diels-Alder reactions , and reverse electron-demand Diels-Alder reactions . It is highly effective for the chemoselective thioacetalization of carbonyl compounds and facilitates multicomponent C-C and C-N bond-forming reactions for the synthesis of nitrogen-containing heterocycles like tetrahydroquinolines . Its utility extends to the synthesis of 5-substituted 1H-tetrazoles from oximes and sodium azide , and it acts as a key precursor for the synthesis of other indium compounds, including tri-methyl-indium (TMI) used in Metal-Organic Chemical Vapor Deposition (MOCVD) processes . Furthermore, it finds application as a performance-enhancing additive in alkaline batteries to reduce outgassing . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula InCl3<br>Cl3In B086656 Indium trichloride CAS No. 12672-70-7

Properties

IUPAC Name

indium(3+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCMQHVBLHHWTO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3In
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10025-82-8, 12672-70-7, 13465-10-6
Record name Indium trichloride
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Record name Indium chloride
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Record name Indium chloride (InCl)
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Record name Indium chloride
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Record name INDIUM CHLORIDE
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Indium Iii Chloride As a Lewis Acid Catalyst

Fundamental Principles of Lewis Acidity in Indium(III) Systems

The Lewis acidity of indium(III) chloride is central to its catalytic function. Unlike some traditional Lewis acids, it exhibits a remarkable tolerance to aqueous media, expanding its applicability in greener solvent systems. acs.orgnih.gov

The indium(III) ion possesses an electronic configuration that allows it to readily accept electrons, a defining characteristic of a Lewis acid. academie-sciences.fr In its ground state, the In(III) center has vacant orbitals that can accommodate electron pairs from donor molecules (Lewis bases). This interaction leads to the formation of coordination complexes. wikipedia.orgresearchgate.net

Anhydrous indium(III) chloride adopts a layered crystal structure, with each indium center octahedrally coordinated by six chloride ions. wikipedia.org In the presence of donor ligands, it can form various complexes, such as tetrahedral [InCl₄]⁻, trigonal bipyramidal [InCl₅]²⁻, and octahedral [InCl₆]³⁻ when reacting with chloride ions. wikipedia.org This flexibility in coordination number is a key aspect of its catalytic versatility. The interaction with organic substrates often involves the displacement of one or more chloride ligands to form an activated complex.

Several factors influence the catalytic performance of indium(III) chloride, including its notable compatibility with moisture and its potential for recycling.

Moisture Compatibility: A significant advantage of InCl₃ over many other Lewis acids is its stability and activity in the presence of water. acs.orgnih.gov This "water-tolerant" nature allows for reactions to be conducted in aqueous or mixed aqueous-organic solvent systems, which are often more environmentally benign. rsc.orgrsc.org This property is attributed to the fact that while InCl₃ can hydrolyze, the resulting aqua-complexes can still exhibit sufficient Lewis acidity to catalyze reactions.

Recyclability: The potential for catalyst recycling is a crucial aspect of sustainable chemistry. Indium(III) chloride can often be recovered from the reaction mixture and reused without a significant loss of activity. nih.govresearchgate.netrsc.org For instance, after a Diels-Alder reaction in water, the catalyst can be easily recovered from the aqueous phase. rsc.org In some cases, immobilization of InCl₃ in ionic liquids has been shown to facilitate its recovery and reuse for multiple reaction cycles. rsc.org

The catalytic activity and selectivity can also be influenced by the solvent system, reaction temperature, and the nature of the substrates involved. catalysis.blogsolubilityofthings.comresearchgate.net The choice of counterion in other indium(III) salts (e.g., bromide, iodide, triflate) can also have a significant effect on catalytic activity. researchgate.netrsc.org

Mechanisms of Indium(III) Chloride Catalysis

The catalytic action of indium(III) chloride generally involves the activation of substrates through coordination, making them more susceptible to nucleophilic attack. researchgate.netresearchgate.net

Indium(III) chloride is an effective π-acid, meaning it can coordinate with and activate carbon-carbon and carbon-heteroatom multiple bonds. researchgate.netsyncatmeth.esrsc.org This interaction polarizes the multiple bond, rendering it more electrophilic and thus more reactive towards nucleophiles. researchgate.net This activation is a key mechanistic step in a variety of transformations, including additions to alkenes and alkynes, and cycloaddition reactions. syncatmeth.esalfa-chemistry.com For example, InCl₃ has been used to catalyze the oxidative cleavage of C-C multiple bonds as a safer alternative to ozonolysis. researcher.liferesearchgate.net

Indium(III) chloride has proven to be a valuable catalyst for several fundamental carbon-carbon bond-forming reactions. scientificlabs.ie

Friedel-Crafts Reactions: InCl₃ catalyzes Friedel-Crafts acylations and alkylations. ottokemi.comwikipedia.org It can activate acylating or alkylating agents, facilitating electrophilic aromatic substitution. nih.gov Notably, it has been shown to be effective in intramolecular Friedel-Crafts reactions, even with deactivated aromatic rings. nih.gov

Diels-Alder Reactions: The compound serves as an efficient catalyst for Diels-Alder reactions, a powerful tool for the synthesis of cyclic systems. ottokemi.comwikipedia.org It can catalyze the reaction in various solvents, including water, by activating the dienophile. rsc.orgthieme-connect.com For instance, a multicomponent reaction involving a reverse electron-demand Diels-Alder reaction proceeds efficiently at room temperature with a low catalyst loading. wikipedia.org

Aldol (B89426) and Mannich Reactions: InCl₃ is an effective catalyst for aldol-type reactions, including the Mukaiyama aldol reaction between aldehydes and silyl (B83357) enol ethers, which can be performed in water. rsc.orgbath.ac.uktandfonline.com It also catalyzes Mannich-type reactions, which are crucial for the synthesis of nitrogen-containing compounds. rsc.orgsigmaaldrich.com For example, it facilitates the three-component coupling of an aldehyde, an amine, and a silyl enol ether in water. bath.ac.uk

The following table summarizes the role of Indium(III) chloride in these key C-C bond-forming reactions.

Reaction TypeRole of Indium(III) ChlorideTypical ConditionsRef.
Friedel-Crafts Activates acylating/alkylating agents for electrophilic aromatic substitution.Catalytic amount of InCl₃, often in organic solvents. ottokemi.comwikipedia.orgnih.gov
Diels-Alder Activates the dienophile, facilitating [4+2] cycloaddition.Low catalyst loading, can be run in water or organic solvents. wikipedia.orgrsc.orgthieme-connect.com
Aldol Reaction Activates aldehydes for reaction with enolates or silyl enol ethers.Catalytic amounts, effective in aqueous media (Mukaiyama). rsc.orgbath.ac.uktandfonline.com
Mannich Reaction Catalyzes the condensation of an aldehyde, an amine, and a carbonyl compound.Effective in various solvents, including water. rsc.orgsigmaaldrich.com

The primary mode of action for indium(III) chloride as a catalyst is through electrophilic activation. syncatmeth.esresearchgate.net By coordinating to a Lewis basic site on a substrate, such as the oxygen of a carbonyl group or the nitrogen of an imine, InCl₃ withdraws electron density, increasing the electrophilicity of the molecule. researchgate.netnih.gov This enhanced electrophilicity makes the substrate more susceptible to attack by a nucleophile. researchgate.net

In reactions involving alkynes, InCl₃ acts as a π-acid, coordinating to the triple bond and activating it for nucleophilic addition. syncatmeth.esudc.es This electrophilic activation of unsaturated systems is a cornerstone of its utility in a wide array of synthetic transformations, including hydrofunctionalization and cycloisomerization reactions. rsc.orgudc.es The generation of highly electrophilic cationic indium species, such as [InX₂]⁺, has been proposed to further enhance its catalytic applications. researchgate.netrsc.org

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT studies of Prins reaction)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions catalyzed by indium(III) chloride. These theoretical approaches provide detailed insights into reaction pathways, transition states, and the role of the catalyst, which are often difficult to determine through experimental means alone. A prime example of the successful application of these methods is the investigation of the InCl₃-catalyzed Prins reaction.

Early computational studies using DFT with the B3LYP functional were employed to analyze the role of indium trichloride (B1173362) in the Prins reaction between an olefin (like 3-buten-1-ol) and an aldehyde (like formaldehyde) to form a tetrahydropyran (B127337) ring. academie-sciences.fr These calculations helped to characterize the relevant intermediates and transition states for different proposed mechanisms. One of the analyzed pathways, which was found to be consistent with experimental data, involved an energy barrier of approximately 25 kcal mol⁻¹. academie-sciences.fr The proposed mechanism begins with the coordination of InCl₃ to the hydroxyl group of the alcohol, followed by the attack of formaldehyde (B43269) on this adduct. This leads to the formation of an ion pair containing the six-membered tetrahydropyran ring. academie-sciences.fr

Further DFT calculations have provided a deeper understanding of the specific steps and energetics involved. For instance, in a model system of 3-buten-1-ol, formaldehyde, and indium trichloride, the reaction from an intermediate (11) to another (12) was found to be slightly exothermic with a low energy barrier. academie-sciences.fr The subsequent step, involving the breaking of the six-membered ring to form a different intermediate (13), was slightly endothermic with a similarly low energy barrier. academie-sciences.fr

The utility of DFT is not limited to the standard Prins reaction. Theoretical investigations have also been conducted on related reactions, such as the aza-Prins reaction. In the InCl₃-catalyzed cycloaddition of N-tosyl formaldimine with olefins, DFT calculations were used to identify the plausible catalytically active species. acs.org The study suggested that InCl₂⁺ coordinated by a solvent molecule (dichloroethane) is the likely in situ catalyst. acs.org The calculations supported a catalytic cycle that starts with the coordination of the imine to the catalytic species, followed by an intermolecular reaction with the alkene to form a carbocation intermediate, which ultimately leads to the final hexahydropyrimidine (B1621009) product after ring closure and catalyst regeneration. acs.org

These computational approaches have consistently supported mechanisms proposed through experimental work and have been crucial in determining the absolute configurations of newly synthesized compounds. researchgate.net By modeling the reaction, researchers can predict stereoselectivity, which is often influenced by the chiral purity and conformational restrictions of the reactants. researchgate.net

The table below summarizes key findings from DFT studies on the InCl₃-catalyzed Prins reaction and related transformations, illustrating the quantitative data that can be obtained through these computational methods.

Reaction StudiedComputational MethodKey FindingsCalculated Energy Barriers (kcal mol⁻¹)Reference
Prins reaction (3-buten-1-ol + formaldehyde)DFT (B3LYP)Characterized two mechanisms; one consistent with experimental data. InCl₃ coordinates to the hydroxyl group.Overall barrier ~25 academie-sciences.fr
Prins reaction (model system)DFT (B3LYP)Formation of intermediate 12 from 11 is exothermic (-5.2 kcal mol⁻¹). Formation of intermediate 13 from 12 is endothermic (5.9 kcal mol⁻¹).Barrier (11 → 12): 5.2. Barrier (12 → 13): 9.7 academie-sciences.fr
Aza-Prins cycloaddition (N-tosyl formaldimine + olefin)DFTIdentified InCl₂⁺–DCE as the plausible catalytic species. Proposed a detailed catalytic cycle.Not specified acs.org
Uncatalyzed Citronellal CyclizationDFTProvided a baseline for comparison with catalyzed reactions.cis product: 29.5. trans product: 28.6 acs.org

Applications of Indium Iii Chloride in Organic Synthesis

Heterocycle Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Indium trichloride (B1173362) has proven to be a valuable catalyst in this field due to its ability to promote a variety of cyclization reactions under mild conditions. acs.orgnih.govresearchgate.net

Indium trichloride has been effectively utilized in the synthesis of oxygen-containing heterocycles like chromanes and coumarins, which are prevalent scaffolds in many biologically active natural products. acs.orgnih.gov

The synthesis of chromanes has been achieved through an intramolecular allylation of carbonyl or imine compounds. For instance, the reaction of a carbonyl/imine with an allylic group in the presence of indium, this compound, and a palladium catalyst in water can produce chromane (B1220400) derivatives in high yields. acs.orgnih.gov Another approach involves the InCl₃-catalyzed cycloaddition reaction of an aryl amine with 3,4-dihydro-2H-pyran, which yields pyrano[3,2-c]quinolines with high diastereoselectivity. nih.gov

For the synthesis of coumarins , this compound catalyzes the von Pechmann condensation of phenols with β-ketoesters, leading to the formation of 4-substituted coumarins in excellent yields. researchgate.net Additionally, a single-step synthesis of coumarins can be accomplished through the condensation of substituted phenols with acetylenic esters using catalytic amounts of InCl₃, often under solvent-free conditions. acs.orgnih.govtandfonline.com This method provides a direct route to various oxygenated coumarins. tandfonline.com Research has shown that this compound is an effective catalyst for this transformation where other catalysts, like indium triflate, have been found to be ineffective. tandfonline.com

Table 1: this compound-Catalyzed Synthesis of O-Heterocycles

HeterocycleStarting MaterialsReaction TypeKey Features
Chromanes Carbonyl/imine with allylic groupIntramolecular AllylationHigh yield in aqueous media. acs.orgnih.gov
Pyrano[3,2-c]quinolines Aryl amine, 3,4-dihydro-2H-pyranCycloadditionHigh diastereoselectivity. nih.gov
4-Substituted Coumarins Phenols, β-ketoestersvon Pechmann CondensationExcellent yields. researchgate.net
Coumarins Substituted phenols, acetylenic estersCondensationSingle-step, solvent-free conditions. acs.orgnih.govtandfonline.com

The synthesis of nitrogen-containing heterocycles is of great importance in pharmaceutical and materials science. This compound has been extensively used as a catalyst for the efficient synthesis of a variety of N-heterocycles. acs.orgnih.govresearchgate.net

Pyrazoles: this compound has been employed as a catalyst in several methods for pyrazole (B372694) synthesis. One approach involves a one-pot, three-component reaction of a hydrazide, an aldehyde, and an arylacetonitrile under solvent-free conditions, providing bioactive pyrazole derivatives. alfa-chemistry.com Another method is the intermolecular 1,3-dipolar cycloaddition of a diazoacetate with an alkyne in water, catalyzed by InCl₃, which yields substituted pyrazoles. acs.orgnih.gov Furthermore, InCl₃ has been used in the synthesis of pyrazolo[1,2-b]phthalazine-5,10-diones through a one-pot three-component reaction. researchgate.net

Quinolines: The synthesis of quinoline (B57606) derivatives is effectively catalyzed by this compound through various strategies. The imino Diels-Alder reaction of N-arylaldimines with dienophiles like cyclopentadiene (B3395910) is a powerful method for constructing the quinoline core. acs.orgnih.govthieme-connect.com InCl₃ also catalyzes the reaction of imines with alkynes to produce a diverse range of substituted quinolines. iaea.org An environmentally friendly one-pot synthesis of quinolines involves the reaction of substituted anilines with β-ketoesters in ethanol (B145695) using a recyclable indium chloride catalyst. niscpr.res.in

Imidazoles: this compound has been reported as a versatile catalyst for the synthesis of fully saturated imidazoles. google.co.inamazonaws.com

Pyrroles: A variety of synthetic routes to substituted pyrroles utilize this compound as a catalyst. A multicomponent, one-pot synthesis of highly substituted pyrroles can be achieved from a propargyl alcohol, a 1,3-dicarbonyl compound, and a primary amine. acs.orgnih.gov Another efficient one-pot synthesis of substituted pyrroles involves the reaction of propargylic acetates, silyl (B83357) enol ethers, and primary amines catalyzed by InCl₃. organic-chemistry.orgthieme-connect.com Additionally, the Paal-Knorr reaction, which is the condensation of γ-diketones with amines, can be performed at room temperature under solvent-free conditions using this compound to produce N-substituted pyrroles in high yields. scielo.br

Table 2: this compound-Catalyzed Synthesis of N-Heterocycles

HeterocycleStarting MaterialsReaction TypeKey Features
Pyrazoles Hydrazide, aldehyde, arylacetonitrileOne-pot, three-componentSolvent-free, bioactive products. alfa-chemistry.com
Diazoacetate, alkyne1,3-Dipolar CycloadditionAqueous media. acs.orgnih.gov
Quinolines N-arylaldimines, cyclopentadieneImino Diels-AlderEfficient for indolylquinolines. acs.orgnih.govthieme-connect.com
Imines, alkynesTandem addition-cyclizationDiverse substitution patterns. iaea.org
Substituted anilines, β-ketoestersOne-pot condensationEco-friendly, recyclable catalyst. niscpr.res.in
Imidazoles Not specifiedNot specifiedSynthesis of fully saturated imidazoles. google.co.inamazonaws.com
Pyrroles Propargyl alcohol, 1,3-dicarbonyl, primary amineMulticomponent, one-potPropargylation, amination, cycloisomerization sequence. acs.orgnih.gov
Propargylic acetates, silyl enol ethers, primary aminesOne-pot, three-componentGeneral and efficient. organic-chemistry.orgthieme-connect.com
γ-Diketones, aminesPaal-Knorr CondensationSolvent-free, room temperature. scielo.br

This compound also serves as an effective catalyst for the synthesis of sulfur-containing heterocycles. A key application is the preparation of 1,3-dithiolanes from aldehydes and ketones. acs.orgnih.govsigmaaldrich.comlookchem.com This reaction involves the thioacetalization of a carbonyl compound with 1,2-ethanedithiol (B43112) in the presence of a catalytic amount of anhydrous indium(III) chloride. lookchem.comresearchgate.net The reaction proceeds efficiently and demonstrates high chemoselectivity, allowing for the preferential protection of aldehydes over ketones. lookchem.com

Table 3: this compound-Catalyzed Synthesis of S-Heterocycles

HeterocycleStarting MaterialsReaction TypeKey Features
1,3-Dithiolanes Aldehydes/Ketones, 1,2-ethanedithiolThioacetalizationEfficient, mild, and highly chemoselective. acs.orgnih.govlookchem.comresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency and atom economy. nih.govbenthamdirect.com this compound has proven to be an excellent catalyst for various MCRs, often under environmentally friendly conditions, which underscores its role in green chemistry. acs.orgresearchgate.netnih.gov

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which are compounds with significant biological activities. organic-chemistry.org An improved and efficient procedure for the Biginelli reaction utilizes indium(III) chloride as a catalyst for the one-pot condensation of a 1,3-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. organic-chemistry.orgacs.orgnih.govresearchgate.net This method is notable for its mild reaction conditions and its ability to tolerate a wide variety of substituents on the reactants, leading to high yields of the desired products. organic-chemistry.org

This compound is a highly effective catalyst for various three-component coupling reactions. A prominent example is the coupling of aldehydes, alkynes, and amines (A³-coupling) to synthesize propargylamines, which are versatile intermediates in the synthesis of nitrogen-containing bioactive molecules. acs.orgnih.govacs.orgcornell.edu This reaction proceeds with high efficiency, requires no co-catalyst, and produces water as the only byproduct. acs.orgnih.govacs.orgcornell.edu

Another significant three-component reaction catalyzed by InCl₃ is the one-pot synthesis of highly substituted pyrroles from propargylic alcohols, 1,3-dicarbonyl compounds, and primary amines. acs.orgnih.gov This tandem reaction involves propargylation, amination, and cycloisomerization steps. acs.orgnih.gov Furthermore, this compound catalyzes the synthesis of 2,3-dihydroquinazoline-4(1H)-ones through a one-pot condensation of isatoic anhydride (B1165640), an ammonium (B1175870) salt, and an aromatic aldehyde in ethanol, a green solvent. benthamdirect.com

Table 4: this compound-Catalyzed Multicomponent Reactions

Reaction NameReactantsProductKey Features
Biginelli Reaction 1,3-Dicarbonyl compound, aldehyde, urea/thioureaDihydropyrimidinoneMild conditions, high yields, wide substrate scope. organic-chemistry.orgacs.orgnih.gov
A³-Coupling Aldehyde, alkyne, aminePropargylamineHighly efficient, no co-catalyst, water as byproduct. acs.orgnih.govacs.orgcornell.edu
Pyrrole Synthesis Propargylic alcohol, 1,3-dicarbonyl, primary amineSubstituted pyrroleOne-pot tandem reaction. acs.orgnih.gov
Quinazolinone Synthesis Isatoic anhydride, ammonium salt, aromatic aldehyde2,3-Dihydroquinazoline-4(1H)-oneGreen solvent (ethanol), high yield. benthamdirect.com

Multicomponent Reactions (MCRs) and Green Chemistry Perspectives

Stereoselective Transformations

The use of indium(III) chloride as a catalyst has shown significant promise in controlling the stereochemical outcome of organic reactions. Its ability to act as a mild and water-tolerant Lewis acid allows it to impart a high degree of regio-, stereo-, and chemoselectivity in numerous transformations. arkat-usa.org

Indium(III) chloride has proven to be an effective catalyst for achieving high levels of selectivity in a variety of organic reactions. Its mild Lewis acidity and moisture compatibility contribute to its efficacy in directing the outcome of complex transformations. nih.govacs.org

Chemoselectivity: InCl₃ demonstrates remarkable chemoselectivity, as seen in the thioacetalization of carbonyl compounds. It selectively activates the carbonyl group without affecting other sensitive functional groups present in the molecule. researchgate.net

Regioselectivity: The catalyst exhibits excellent regioselectivity in reactions such as the ring-opening of epoxides. For instance, aryl-substituted epoxides undergo regioselective cleavage of the benzylic carbon-oxygen bond. scispace.comacs.org This selectivity is also observed in the ionic Diels-Alder reactions of 2,3-olefinic acetals, leading to the formation of cycloadducts with good endo selectivity. researchgate.net In the synthesis of 1,8-naphthyridine (B1210474) derivatives from substituted 2-aminopyridine (B139424) and ethyl acetoacetate, InCl₃ catalysis leads to a highly regioselective outcome. nih.govacs.org

Stereoselectivity: InCl₃ is instrumental in promoting stereoselective reactions. In the glycosidation of tri-O-acetyl-D-glucal with alcohols and phenols, it provides excellent yields with good anomeric selectivity. researchgate.net Furthermore, it catalyzes the stereoselective synthesis of C-glycosyl heteroaromatics and 1,5-benzodiazepines. arkat-usa.orgrsc.org Tandem Michael addition and intramolecular Friedel–Crafts-type cyclizations catalyzed by InCl₃ also proceed with excellent stereoselectivity. nih.gov

The table below summarizes the selectivity observed in various InCl₃-catalyzed reactions.

Reaction TypeSubstratesSelectivity ObservedReference
ThioacetalizationCarbonyl compoundsHigh chemoselectivity researchgate.net
Ring-opening of epoxidesAryl-substituted epoxidesComplete regioselectivity scispace.comacs.org
Ionic Diels-Alder2,3-Olefinic acetalsGood endo selectivity researchgate.net
Glycosidationtri-O-acetyl-D-glucalGood anomeric selectivity researchgate.net
Synthesis of 1,5-benzodiazepineso-phenylenediamines and α,β-unsaturated sugar aldehydeHigh stereoselectivity arkat-usa.org
Michael addition/Friedel-Craftsδ-hydroxy-α,β-unsaturated aldehyde and arylamineExcellent stereoselectivity nih.gov

While indium(III) chloride has demonstrated significant utility in promoting stereoselective reactions, achieving high enantioselectivity in asymmetric synthesis remains a key challenge. The development of chiral catalysts capable of inducing asymmetry while tolerating a range of functional groups is an ongoing area of research. nih.gov

One of the fundamental challenges lies in the design of effective chiral ligands that can coordinate with InCl₃ to create a chiral catalytic environment. This chiral complex must then effectively transfer its chirality to the substrate during the reaction. The development of such systems is crucial for expanding the application of InCl₃ in the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and agrochemical industries. frontiersin.org

Future directions in this field will likely focus on:

The design and synthesis of novel chiral ligands specifically tailored for use with indium(III) chloride.

The exploration of InCl₃ in combination with existing chiral auxiliaries and catalysts to develop synergistic catalytic systems.

The application of high-throughput screening methods to rapidly identify effective chiral indium-based catalysts for a variety of asymmetric transformations.

A deeper mechanistic understanding of how chirality is transferred in InCl₃-catalyzed asymmetric reactions to guide the rational design of more efficient catalysts.

The development of robust and versatile indium-based chiral catalysts holds the potential to significantly advance the field of asymmetric synthesis, offering more sustainable and efficient routes to valuable chiral molecules. frontiersin.org

Specific Organic Transformations

Indium(III) chloride catalyzes a broad spectrum of specific organic transformations, demonstrating its versatility as a Lewis acid catalyst.

Indium(III) chloride is a highly efficient and versatile catalyst for the acylation of a wide range of functional groups, including phenols, thiols, alcohols, and amines. sigmaaldrich.comresearchgate.net This process is crucial for the protection of hydroxyl and amino groups during multi-step organic syntheses. tsijournals.com The use of InCl₃ offers several advantages over traditional methods, such as mild reaction conditions and high yields. researchgate.net

The acylation reactions are typically carried out using acid anhydrides, like acetic anhydride, in the presence of a catalytic amount of InCl₃. tsijournals.com These reactions can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netmdpi.com A notable feature of InCl₃-catalyzed acylation is its ability to acylate acid-sensitive alcohols without causing competitive side reactions like dehydration or rearrangement. researchgate.net

The table below presents data on the InCl₃-catalyzed acylation of various substrates.

Substrate TypeAcylating AgentConditionsOutcomeReference
PhenolsAcetic AnhydrideSolvent-freeEfficient acylation researchgate.net
ThiolsAcetic AnhydrideSolvent-freeEfficient acylation researchgate.net
AlcoholsAcetic AnhydrideSolvent-freeSmooth acylation of acid-sensitive alcohols researchgate.net
AminesAcetic AnhydrideSolvent-freeEfficient acylation researchgate.net
2-HydroxynaphthaleneCarboxylic acids/TFAAMixed anhydride protocolSuccessful acylation researchgate.net

Indium(III) chloride plays a significant role in mediating allylation and allenylation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis. These reactions are crucial for creating complex molecular architectures. acs.org

InCl₃ can be used as an additive to enhance the rate of metal-mediated Barbier-type allylation reactions in aqueous media. acs.org For instance, the addition of InCl₃ to tin-mediated propargylation reactions of azetidine-2,3-diones in an aqueous environment leads to the exclusive formation of the allenyl alcohol. acs.org

Furthermore, indium-mediated allylation reactions have been employed as key steps in the synthesis of complex molecules. nus.edu.sg The chemo-, regio-, and stereoselectivity of these reactions are highly dependent on the nature of the metal promoter used. acs.org InCl₃, in conjunction with other metals like palladium, can be used to generate allylindium reagents in situ for cross-coupling reactions. researchgate.net

The following table summarizes key findings in InCl₃-involved allylation and allenylation reactions.

ReactionSubstratesReagentsKey FindingReference
Barbier-type propargylationAzetidine-2,3-dione, Propargyl bromideSn, InCl₃, H₂O/NH₄ClExclusive formation of allenyl alcohol acs.org
AllylationCarbonylsAllyltrimethylsilaneInCl₃ mediates the reaction rsc.org
Allyl Cross-CouplingAllyl acetatesPd(0), In, InCl₃In situ generation of allylindium reagents researchgate.net

Indium(III) chloride serves as a mild and efficient catalyst for the rearrangement of epoxides to the corresponding carbonyl compounds. acs.org This transformation is particularly effective and selective for aryl-substituted epoxides. scispace.com

The InCl₃-promoted rearrangement of aryl-substituted epoxides proceeds with complete regioselectivity, leading to the formation of a single carbonyl compound through the cleavage of the benzylic carbon-oxygen bond. scispace.comacs.org The reactions are generally fast, high-yielding, and compatible with various acid-sensitive functional groups, making this method a milder alternative to catalysis with strong Lewis acids like boron trifluoride (BF₃). scispace.comacs.org

In contrast, the rearrangement of alkyl-substituted epoxides catalyzed by InCl₃ is generally not as selective. scispace.comresearchgate.net The high regioselectivity observed with aryl-substituted epoxides provides a predictable and valuable method for the synthesis of substituted benzylic aldehydes and ketones. acs.org

The table below details the outcomes of InCl₃-catalyzed epoxide rearrangements for different substitution patterns.

Epoxide SubstitutionPathwayProductSelectivityReference
1-Aryl-Hydride shiftAryl-substituted acetaldehydeExclusive acs.org
1,1-Diaryl-Hydride shiftAryl-substituted acetaldehydeExclusive acs.org
1-Alkyl, 1-aryl-Hydride shiftAryl-substituted acetaldehydeExclusive acs.org
Alkyl-substituted-Mixture of carbonylsNot very selective scispace.comresearchgate.net

Cycloisomerization Reactions (e.g., 1,6-enynes)

Indium(III) chloride catalyzes the cycloisomerization of 1,6-enynes, leading to the formation of valuable cyclic diene structures. The outcome of the reaction, in terms of the resulting diene isomer, is influenced by the substitution pattern of the alkyne. mdpi.com This atom-economical process has been optimized to produce functionalized bicyclic compounds in high yields. mdpi.comresearchgate.net

Research by Chatani's group demonstrated that the rearrangement of 1,6-enynes with InCl₃ can yield either 1-vinylcycloalkenes (1,3-dienes) or 1-allylcycloalkenes (1,4-dienes), depending on the alkyne substituent. mdpi.com Further studies have expanded on this, including the intramolecular hydroarylation cyclization of ω-alkynyl-arenes. mdpi.com

Detailed investigations into the reaction mechanism using Density Functional Theory (DFT) calculations suggest that the catalytic cycle is initiated by the coordination of the in situ generated InCl₂⁺ species to the alkyne. acs.org This is followed by a series of steps including the formation of a vinyl cation, nonclassical cyclopropanation, and homoallylic cation rearrangement to yield the final nonconjugated diene product. acs.org The reaction of functionalized 1,6-enynes containing alcohol, carboxylic acid, or amine groups proceeds with 5-exo-dig regioselectivity to give bicyclic products in good yields and diastereoselectivities. core.ac.ukresearchgate.net

Table 1: InCl₃-Catalyzed Cycloisomerization of 1,6-Enynes mdpi.com

Substrate (1,6-enyne)Catalyst Loading (mol%)Temperature (°C)Time (h)Product(s)Yield (%)Isomer Ratio (exo:endo)
1a (4-methoxyphenyl substituted)540-802-152a 75-90Excellent 5-exo selectivity
1b (phenyl substituted)540-802-152b 75-90Excellent 5-exo selectivity
1c (4-n-propylphenyl substituted)540-802-152c 75-90Excellent 5-exo selectivity
1d (chloro substituted)5502-152d and 3d 6065:35
1e-p (substituted alkynes)7110-2 and 4 -Varies (5-exo and 6-endo)

Transnitrilation (Nitrile Synthesis from Carboxylic Acids)

Indium(III) chloride serves as a nontoxic and water-resistant catalyst for the direct conversion of carboxylic acids into nitriles through a process known as transnitrilation. researchgate.netfigshare.comacs.org This method allows for the quantitative transformation of both aliphatic and aromatic carboxylic acids into their corresponding nitriles, using acetonitrile (B52724) as both the solvent and the nitrile source at elevated temperatures (200 °C). researchgate.netacs.orgacs.orglookchem.com

Mechanistic studies, combining experimental and computational data, have revealed that the reaction does not proceed through the commonly assumed amide intermediate. researchgate.netacs.org Instead, the transnitrilation is an equilibrium reaction that occurs via an equilibrated Mumm reaction, involving the formation of an imide intermediate. acs.org

Cleavage of Acetonides

Indium(III) chloride provides a mild and chemoselective method for the deprotection of acetonides (isopropylidene acetals), which are common protecting groups for 1,2-diols. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This is particularly useful in complex molecule synthesis where acid-labile functional groups are present. thieme-connect.comresearchgate.net

The reaction is typically carried out in an acetonitrile-water mixture. thieme-connect.comorganic-chemistry.org A key advantage of this method is its high chemoselectivity; it effectively cleaves acetonides without affecting other acid-sensitive groups such as enol ethers, glycosidic linkages, tert-butyldimethylsilyl (TBDMS) ethers, or tert-butoxycarbonyl (Boc) groups. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This protocol has been successfully applied to various substrates, including 1,3-dioxolanyl-substituted 1,2-oxazines and carbohydrate derivatives, affording the corresponding diols in moderate to excellent yields. thieme-connect.comorganic-chemistry.org The method is effective even for sterically hindered acetonides and avoids the side reactions often observed with other Lewis or Brønsted acids. organic-chemistry.org

Table 2: InCl₃-Mediated Cleavage of Acetonides thieme-connect.comorganic-chemistry.org

SubstrateProductYield (%)
1,3-dioxolanyl-substituted 1,2-oxazinesCorresponding diolsup to 97
Carbohydrate derivativesCorresponding diolsModerate to excellent

Ring Opening Reactions (e.g., α,β-epoxycarboxylic acids)

Indium(III) chloride is an effective catalyst for the regio- and stereoselective ring-opening of α,β-epoxycarboxylic acids with bromide and iodide ions in water. researchgate.netthieme-connect.comacs.org This reaction provides a route to important β-halohydrin intermediates.

The InCl₃-catalyzed iodolysis of various α,β-epoxycarboxylic acids at a pH of 1.5 results in the formation of the corresponding anti-β-iodohydrins in high yields, typically between 88% and 95%. acs.org In the case of trans-β-monoalkylated epoxycarboxylic acids, the iodolysis at pH 4.0 proceeds with complete α-regioselectivity and anti-diastereoselectivity. acs.org This catalytic system offers a highly selective method for the synthesis of these valuable synthetic intermediates under aqueous conditions. acs.org

Ferrier Rearrangement

The Ferrier rearrangement, an important transformation in carbohydrate chemistry, can be efficiently catalyzed by indium(III) chloride. wikipedia.org This reaction involves the conversion of glycals (2,3-unsaturated glycosides) into 2,3-unsaturated glycosyl derivatives through a nucleophilic substitution combined with an allylic shift. wikipedia.org

InCl₃ acts as a mild Lewis acid, facilitating the formation of a delocalized allyloxocarbenium ion intermediate, which then reacts with a nucleophile, such as an alcohol. wikipedia.org For example, the reaction of tri-O-acetyl-D-glucal with methanol (B129727) in the presence of InCl₃ yields a mixture of α and β anomers of the corresponding 2,3-unsaturated glycoside. researchgate.netchemeurope.com The reaction demonstrates good anomeric selectivity, often favoring the α-anomer. researchgate.net

A significant advantage of using InCl₃ is its ability to catalyze the direct allylic substitution of the hydroxyl group at the C-3 position of unactivated glycals, eliminating the need for prior protection or activation of this group. researchgate.net The reaction proceeds smoothly at ambient temperature and is compatible with acid-labile groups in the glycosyl acceptor. researchgate.net Microwave-assisted protocols using InCl₃ have also been developed, offering a rapid and high-yielding synthesis of 2,3-unsaturated O-glycosides. thieme-connect.com

Table 3: InCl₃-Catalyzed Ferrier Rearrangement wikipedia.orgchemeurope.com

GlycalNucleophileConditionsProduct Anomeric Ratio (α:β)
tri-O-acetyl-D-glucalMethanolInCl₃, Dichloromethane7:1

Indium Iii Chloride in Materials Science and Nanotechnology

Precursor Chemistry for Indium-Based Materials

The role of indium(III) chloride as a precursor is central to the synthesis of numerous advanced materials. Its chemical reactivity allows for its transformation into a range of indium-containing compounds with desirable electronic and optical properties.

Indium Tin Oxide (ITO) is a widely used transparent conductive oxide, essential for applications like touch screens, flat-panel displays, and solar cells. chemimpex.comchemimpex.com Indium(III) chloride is a frequently used indium precursor in various methods for ITO fabrication.

In sol-gel processes, anhydrous indium trichloride (B1173362) is dissolved along with a tin source, such as tin(IV) chloride, in solvents like 2-methoxyethanol (B45455) or acetylacetone (B45752). mdpi.comresearchgate.net This solution is then used to create thin films, often through spin-coating or dip-coating methods. researchgate.netresearchgate.net For instance, a sol can be prepared by mixing anhydrous indium trichloride in acetylacetone and tin(IV) chloride in ethanol (B145695). researchgate.net Another approach involves dissolving anhydrous this compound and anhydrous tin chloride in 2-methoxyethanol, with monoethanolamine added to improve the stability of the coating. mdpi.com The concentration of indium chloride in the precursor solution can significantly influence the properties of the resulting ITO thin film. researchgate.net

Spray pyrolysis is another common technique where an alcoholic solution containing indium chloride and a tin chloride dopant is sprayed onto a heated substrate. redalyc.orgresearchgate.net Highly conductive and transparent ITO films have been successfully fabricated using an ethanol solution of indium(III) chloride and tin(II) chloride. researchgate.net The resulting films often require a post-deposition annealing step to achieve optimal properties. scielo.br Research has shown that ITO thin films with a polycrystalline structure and high optical transmittance (over 80% in the visible region) can be produced using indium chloride as a precursor. researchgate.net

Table 1: Examples of Indium(III) Chloride in ITO Fabrication

Fabrication Method Indium Source Tin Source Solvent/Medium Key Findings
Sol-Gel / Spin-Coating Anhydrous this compound Tin(IV) Chloride Acetylacetone, Ethanol Resulted in ITO nanocrystallites; properties of layers were compared. researchgate.net
Sol-Gel Anhydrous this compound Anhydrous Tin Chloride 2-Methoxyethanol, Monoethanolamine Produced high-conductivity transparent ITO electrodes after MWI PDA and Ar plasma treatment. mdpi.com
Spray Pyrolysis Indium Chloride Tin Chloride Alcoholic Solution A method for preparing ITO and SnO2:F thin films. redalyc.org
Dip Coating Indium(III) Chloride (InCl₃·3.5H₂O) Tin(II) Chloride (SnCl₂·2H₂O) Ethanol with surfactant Achieved low resistivity after annealing in N₂-H₂ atmosphere. researchgate.net
Sol-Gel Indium Chloride Tetrahydrate (InCl₃·4H₂O) Tin-Chloride Pentahydrate (SnCl₄·5H₂O) Acetylacetone, Ethanol Investigated the effect of calcination temperature and number of layers on film properties. metu.edu.tr
Spray CVD Indium(III) Chloride Tin(II) Chloride Ethanol Produced highly-conducting and transparent films with low resistivity. researchgate.net

Indium(III) chloride also serves as a precursor for the synthesis of indium oxide (In₂O₃), a crucial material in its own right for high-performance electronics. chemimpex.com Indium oxide can be prepared through various methods starting from indium(III) chloride. For example, a layer of indium oxide can be deposited on a silicon substrate from an this compound solution, a technique valuable in solar cell manufacturing. wikipedia.org Furthermore, this compound can be quantitatively synthesized by reacting indium oxide with hydrochloric acid, which can then be used in subsequent reactions to produce other indium compounds. researchgate.net

Indium(III) chloride is a fundamental precursor for synthesizing important III-V and III-VI group semiconductors, such as indium phosphide (B1233454) (InP) and indium sulfide (B99878) (In₂S₃).

Indium Phosphide (InP): InP is a direct bandgap semiconductor with applications in high-speed electronics and optoelectronics. royalsocietypublishing.org A common synthesis route for InP nanocrystals involves the reaction of indium(III) chloride with a phosphorus precursor. rsc.org One method uses a solution of InCl₃ and ZnCl₂ in a primary amine like oleylamine, which acts as both a solvent and a ligand. ugent.be In this reaction, InCl₃ is the indium precursor, and the choice of indium halide can influence the emission profile of the resulting quantum dots. kcl.ac.uk Another approach involves the direct reaction of this compound with sodium phosphide in a suitable solvent to produce InP nanoparticles. researchgate.net Aminophosphines have also emerged as economical and less toxic phosphorus precursors for reacting with InCl₃ to form InP nanocrystals. nih.gov

Indium Sulfide (In₂S₃): In₂S₃ is a semiconductor with promising applications in photovoltaics due to its optical and electronic properties. chalcogen.ro It can be synthesized using indium(III) chloride and a sulfur source like thioacetamide (B46855). chalcogen.rocapes.gov.br For instance, β-In₂S₃ nanoparticles have been synthesized sonochemically using an equimolar ratio of this compound and thioacetamide in an aqueous medium. chalcogen.ro Thin films of In₂S₃ can be prepared by spray pyrolysis of an aqueous solution containing indium(III) chloride and thiourea. researchgate.netjos.ac.cn Chemical bath deposition is another technique where this compound and thioacetamide are used as indium and sulfur precursors, respectively, to grow In₂S₃ thin films on various substrates. chalcogen.ro

Table 2: Synthesis of Indium-Based Semiconductors from Indium(III) Chloride

Semiconductor Synthesis Method Phosphorus/Sulfur Source Key Features
InP Colloidal Synthesis Tris(dimethylamino)phosphine InCl₃ and ZnCl₂ used in oleylamine; allows for high reaction temperatures. ugent.bekcl.ac.uk
InP Solution Route Sodium Phosphide Direct reaction of InCl₃ with Na₃P in 4-ethylpyridine. researchgate.net
InP Colloidal Synthesis Aminophosphines Investigated the chemical reactions leading to InP formation from InCl₃. nih.gov
β-In₂S₃ Sonochemical Method Thioacetamide Aqueous media synthesis using an ultrasonic probe. chalcogen.ro
In₂S₃ Spray Pyrolysis Thiourea Aqueous solution sprayed onto a heated glass substrate. researchgate.netjos.ac.cn
In₂S₃ Chemical Bath Deposition Thioacetamide Grown on flexible PET substrates at various temperatures. chalcogen.ro
β-In₂S₃ Hydrothermal Treatment Sodium Sulfide Nanocrystalline powder prepared from a sol of InCl₃ and Na₂S. benthamopen.com

Indium(III) chloride is utilized in the production of quantum dots (QDs), which are semiconductor nanocrystals with size-tunable optical and electronic properties. indium.com Specifically, it is a common indium precursor in the synthesis of InP quantum dots. chemrxiv.org The synthesis of InP cores often requires the use of both an indium precursor like InCl₃ and a zinc precursor, typically in a primary amine solvent. kcl.ac.uk The choice of the indium halide precursor has been shown to result in different emission profiles for the QDs. kcl.ac.uk For example, replacing ZnCl₂ with other zinc halides like ZnBr₂ or ZnI₂ when using InCl₃ can tune the size of the resulting InP QDs. ugent.be

Thin Film Deposition Techniques

Indium(III) chloride is compatible with various thin film deposition techniques that are crucial for manufacturing electronic and optoelectronic devices.

Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials. Indium(III) chloride is a key material for creating indium precursors for CVD. indium.com For instance, it is used to synthesize tri-methyl indium (TMI), a metal-organic precursor pivotal in Metal-Organic Chemical Vapor Deposition (MOCVD) processes for depositing indium-containing layers in LEDs. indium.com While direct use of InCl₃ in ALD can have limitations like low growth rates and high deposition temperatures, it serves as a foundational material for developing more suitable precursors. northwestern.edu Spray CVD, a low-cost alternative, has been employed to synthesize ITO films from an ethanol solution of indium(III) chloride and tin(II) chloride, yielding polycrystalline films with good optoelectronic characteristics. researchgate.netscielo.br

Solution-Processed Oxide Semiconductor Thin-Film Transistors (OS TFTs)

This compound (InCl₃) serves as a key precursor for the development of solution-processed oxide semiconductor thin-film transistors (OS TFTs), which are integral to modern display technology. sigmaaldrich.comsigmaaldrich.com Its utility lies in its solubility, which allows for the creation of indium-based semiconductor layers through relatively simple and cost-effective solution-based methods like spin-coating.

Research has demonstrated the fabrication of indium oxide (In₂O₃) TFTs using a precursor solution of this compound dissolved in acetonitrile (B52724). nih.gov In this process, the addition of ethylene (B1197577) glycol was found to be crucial for forming a thin and uniform film. nih.gov The performance of these TFTs is highly dependent on the post-deposition annealing conditions, such as temperature and atmosphere. For instance, In₂O₃ TFTs annealed at 500 °C in air exhibited a high field-effect mobility of 55.26 cm² V⁻¹ s⁻¹ and an on/off current ratio (I_on/I_off) of 10⁷. nih.gov Remarkably, high performance can also be achieved at lower temperatures. When annealed between 200 °C and 300 °C in an oxygen/ozone (O₂/O₃) atmosphere, the devices displayed excellent n-type transistor characteristics, with field-effect mobilities ranging from 0.85 to 22.14 cm² V⁻¹ s⁻¹ and I_on/I_off ratios of 10⁵ to 10⁶. nih.gov

The quality of the resulting semiconductor film, and thus the transistor's performance, can be significantly enhanced by addressing impurities from the precursor. A study showed that treating the InCl₃-based precursor solution with perchloric acid effectively removes residual chlorine species. ucla.edu This purification step led to a more than 20-fold improvement in the field-effect mobility of the resulting indium oxide TFTs, with a maximum saturation mobility reaching 12.08 cm² V⁻¹ s⁻¹. ucla.edu

Furthermore, this compound is a precursor in the synthesis of indium oxide nanocrystals, which can be formulated into inks for printed electronics. nih.gov TFTs fabricated using sintered films of these solution-deposited In₂O₃ nanocrystals as the channel material have shown impressive performance, with a field-effect mobility of 10 cm²/(V s) and an on/off current ratio exceeding 1 × 10⁶. nih.gov

Table 1: Performance of Solution-Processed In₂O₃ TFTs Using this compound Precursors

Precursor System Annealing Conditions Field-Effect Mobility (μ) On/Off Current Ratio (I_on/I_off) Reference
InCl₃ in acetonitrile with ethylene glycol 500 °C in Air 55.26 cm² V⁻¹ s⁻¹ > 10⁷ nih.gov
InCl₃ in acetonitrile with ethylene glycol 200-300 °C in O₂/O₃ 0.85 - 22.14 cm² V⁻¹ s⁻¹ 10⁵ - 10⁶ nih.gov
InCl₃ with HClO₄ treatment 250 °C up to 12.08 cm² V⁻¹ s⁻¹ - ucla.edu

Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, this compound is utilized in the fabrication of components for dye-sensitized solar cells (DSSCs). metoree.com Its primary role is as a precursor for creating essential materials within the solar cell structure, particularly the photoanode and transparent conductive oxides. sigmaaldrich.commsesupplies.com

This compound is a common starting material for synthesizing indium tin oxide (ITO) thin films and nanoparticles. sigmaaldrich.comsigmaaldrich.comnanorh.com ITO is widely used as a transparent conductive layer in DSSCs due to its combination of high electrical conductivity and optical transparency in the visible spectrum. mdpi.comnih.gov A sol-gel method for preparing an ITO precursor solution involves dissolving anhydrous this compound and tin chloride in a solvent like 2-methoxyethanol. mdpi.com

Beyond ITO, this compound is also used in the synthesis of other semiconductor nanocrystals for solar cell applications. For example, this compound tetrahydrate (InCl₃·4H₂O) has been used as the indium source in the organometallic pyrolysis synthesis of copper indium selenide (B1212193) (CuInSe₂) nanocrystals, which are studied for their potential to enhance the photocurrent response in DSSCs. scielo.org.mx

*Fluorine-doped Tin Oxide, included for comparison from the same study.

Coordination Chemistry of Indium Iii Chloride

Formation and Characterization of Indium(III) Coordination Complexes

As a Lewis acid, InCl₃ readily reacts with donor ligands (L) to form adducts with varying stoichiometries, such as InCl₃L, InCl₃L₂, and InCl₃L₃. wikipedia.org For instance, with chloride ions, it can form complex anions with different coordination geometries, including tetrahedral [InCl₄]⁻, trigonal bipyramidal [InCl₅]²⁻, and octahedral [InCl₆]³⁻. wikipedia.org The formation of these complexes is influenced by factors such as the nature of the ligand, the solvent system, and the reaction conditions.

The characterization of these indium(III) coordination complexes is crucial for understanding their structure and properties. A combination of analytical techniques is typically employed for this purpose.

The design and synthesis of specific ligands are central to controlling the structure and reactivity of the resulting indium(III) complexes. The modular design of ligands allows for the tuning of the electronic and steric properties of the metal center. hud.ac.uk For instance, multidentate N-donor ligands containing pyridyl and thiazole units have been synthesized to create pre-organized structures that dictate the coordination geometry around the indium ion. hud.ac.uk The judicious selection of ligands and co-ligands plays a critical role in determining the chemical composition, phase, and morphology of the final material. rsc.org By modifying the chemical configuration of the precursor molecule, physicochemical properties like volatility and thermal stability can be tailored. rsc.org

For example, heteroleptic indium aminothiolate compounds have been synthesized through an in situ salt metathesis reaction involving indium trichloride (B1173362), an aminothiol, and an N,O-β-heteroarylalkenol ligand. rsc.org This approach allows for the creation of complexes with a specific coordination environment, in this case, a trigonal bipyramidal geometry around the In(III) center. rsc.org The design of such complexes is often aimed at creating precursors for materials synthesis, such as thin films for electronic applications. rsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for characterizing indium(III) complexes, both in solution and in the solid state. ¹H and ¹³C NMR provide information about the organic ligands coordinated to the indium center. nih.gov For instance, the ¹H NMR spectrum of K[InIIIH₃buea(OH)] in DMSO-d₆ showed broadened resonances corresponding to the protons of the ligand backbone. nih.gov

Solid-state ¹¹⁵In NMR spectroscopy is a specialized technique that directly probes the local environment of the indium nucleus. acs.orgnih.govnih.gov This method is particularly sensitive to the coordination number, symmetry of the coordination sphere, and the nature of the coordinating ligands. researchgate.netrsc.org The ¹¹⁵In nucleus has a large nuclear quadrupole moment, which results in broad NMR signals, making experiments challenging. researchgate.net However, conducting these experiments at high magnetic field strengths can facilitate the acquisition of high-quality spectra. nih.govrsc.org

Solid-state ¹¹⁵In NMR studies provide valuable information about the electric field gradient and magnetic shielding at the indium nucleus through the nuclear quadrupolar coupling constant (C(Q)) and chemical shift parameters, respectively. nih.gov For a series of triarylphosphine indium(III) trihalide adducts, the ¹¹⁵In quadrupolar coupling constants were found to range from ±1.25 ± 0.10 to -166.0 ± 2.0 MHz. acs.orgnih.gov The magnetic shielding anisotropies for some indium(III) complexes have been observed to be in the range of 85 ± 15 to 550 ± 60 ppm. nih.gov These parameters are highly sensitive to the local chemical environment of the indium atom and can be correlated with structural features determined by X-ray diffraction. rsc.org

Table 1: Selected Solid-State ¹¹⁵In NMR Parameters for Indium(III) Complexes

Compound C(Q) (MHz) Magnetic Shielding Anisotropy (ppm)
Indium(III) acetylacetonate 106.0 ± 2.0 85 ± 15
Indium(III) tris(tropolonato) 200.0 ± 4.0 550 ± 60
Indium(III) triiodide bis(tris(4-methoxyphenyl)phosphine oxide) 150.0 ± 3.0 400 ± 50
Indium(III) trichloride tris(2,4,6-trimethoxyphenyl)phosphine 120.0 ± 2.5 300 ± 40

Data compiled from research on solid-state ¹¹⁵In NMR of indium coordination complexes. nih.gov

Role of Indium(III) Chloride in Organometallic Chemistry

Indium(III) chloride is a key starting material in organometallic chemistry, particularly for the synthesis of organoindium reagents. These reagents have found significant applications in organic synthesis and catalysis.

Triorganoindium compounds are typically prepared through the reaction of indium(III) chloride with organolithium or Grignard reagents. wikipedia.orgwikipedia.orgguidechem.com For example, trimethylindium (InMe₃) can be synthesized by reacting InCl₃ in a diethyl ether solution with methylmagnesium iodide (CH₃MgI) or methyllithium (LiCH₃). wikipedia.org

An alternative one-pot procedure for the direct preparation of triorganoindium reagents involves the insertion of magnesium into organic halides in the presence of InCl₃ and lithium chloride. nih.gov This method allows for the synthesis of functionalized aryl, heteroaryl, and alkyl indium reagents in good yields. nih.gov The presence of sensitive functional groups, such as ketones, aldehydes, and esters, is tolerated in this process. uni-muenchen.de

Organoindium compounds exhibit unique reactivity and selectivity, making them valuable reagents in organic synthesis. researchgate.net They are less reactive than their organolithium and Grignard counterparts, which allows for greater functional group tolerance. ingentaconnect.com

Catalysis: Indium(III) salts, including InCl₃, are effective Lewis acid catalysts for a variety of organic transformations. ingentaconnect.comsyncatmeth.esindium.com These reactions include Friedel-Crafts acylations, Diels-Alder reactions, and multicomponent coupling reactions. wikipedia.orgingentaconnect.com The stability of indium(III) catalysts in water often allows for aqueous reaction conditions, which is advantageous from a green chemistry perspective. ingentaconnect.com InCl₃ has been used to catalyze the synthesis of a broad spectrum of heterocyclic compounds. acs.orgresearchgate.net

Synthesis: Organoindium reagents are widely used in carbon-carbon bond-forming reactions. researchgate.net A notable application is the indium-mediated allylation of carbonyl compounds, which can often be carried out in aqueous media. wikipedia.org Triorganoindium compounds also participate in palladium-catalyzed cross-coupling reactions with aryl and vinyl triflates or iodides, efficiently transferring all three organic groups from the indium center. acs.org These reactions provide a powerful method for the formation of new carbon-carbon bonds with high chemoselectivity. acs.org

Indium(III) Chloride in Ionic Liquids

Indium(III) chloride has garnered significant attention for its role in the formation of ionic liquids (ILs), which are salts with melting points below 100 °C. These indium-based ionic liquids often exhibit strong Lewis acidity and serve as both catalysts and reaction media in a variety of chemical transformations. mdpi.comnih.gov The coordination chemistry of InCl₃ in these media is central to their properties and applications, primarily involving the formation of various chloroindate(III) anionic species. mdpi.comresearchgate.net

When indium(III) chloride is mixed with organic chloride salts, such as 1-alkyl-3-methylimidazolium chloride, a range of chloroindate(III) ionic liquids can be formed. researchgate.netresearchgate.net The speciation of indium in these liquids is highly dependent on the mole fraction of InCl₃ (χInCl₃). mdpi.comresearchgate.net Spectroscopic studies have confirmed the presence of several distinct anionic complexes. In compositions based on [C₄mim]Cl (1-butyl-3-methylimidazolium chloride) and [C₈mim]Cl (1-octyl-3-methylimidazolium chloride), species such as the tetrahedral [InCl₄]⁻, trigonal bipyramidal [InCl₅]²⁻, and octahedral [InCl₆]³⁻ have been identified. mdpi.comwikipedia.org Unlike analogous chlorogallate(III) systems, polynuclear anions have not been observed in chloroindate(III) systems. researchgate.net

The predominant species in a liquid formed from InCl₃ and 1-methyl-3-butylimidazolium chloride (MBIC) with a mole fraction of InCl₃ around 0.50 is the tetrachloroindate(III) anion, [InCl₄]⁻. researchgate.net This has been confirmed by both Raman spectroscopy and ab initio calculations. researchgate.net The formation of [InCl₄]⁻ is also central to the extraction of indium(III) from hydrochloric acid solutions using ionic liquids. For instance, in the extraction from a 7 M HCl medium by the ionic liquid A327H⁺Cl⁻, the extracted species in the organic phase is A327H⁺InCl₄⁻, formed through an anion exchange mechanism. nih.govresearchgate.net

The Lewis acidity of these indium-containing ionic liquids, which can be tuned by altering the metal complex speciation, makes them highly effective catalysts for a wide array of organic reactions. researchgate.netresearchgate.net They have been successfully employed in Friedel–Crafts reactions, cycloadditions, and alcohol protection reactions, among others. mdpi.comacs.org The use of these ILs can lead to significantly improved reaction yields and conditions compared to using InCl₃ alone. mdpi.com For example, 1-alkyl-3-methylimidazolium tetrachloroindate(III) ILs have been shown to be efficient and recyclable catalysts for the tetrahydropyranylation of various alcohols, often with reduced reaction times and improved yields. mdpi.com

Table 1: Catalytic Applications of Indium(III) Chloride-Based Ionic Liquids

Ionic Liquid Catalyst Reaction Type Substrates Key Findings
[C₄mim][InCl₄] Friedel–Crafts Acylation Methoxybenzene, Benzoic anhydride (B1165640) Yields of 81–97% with high selectivity (81–98%). mdpi.com
[C₄mim][InCl₄] Tetrahydropyranylation of Alcohols Phenol, Benzyl alcohol, Cinnamyl alcohol Yields improved from 20-39% to 85-88%; catalyst recyclable for five cycles. mdpi.com
[C₄mim][InCl₄] Acetalization Aromatic aldehydes, Methanol (B129727) Yield increased from 40% to 70% at room temperature. mdpi.com
Haloindate(III)-based ILs CO₂ Coupling Epoxides (e.g., propylene oxide) Catalyzes the formation of cyclic carbonates. mdpi.com

Furthermore, these haloindate(III) ionic liquids have applications beyond catalysis. They have been utilized as precursors for the electrochemical production of indium(0) nanoparticles through reduction processes. mdpi.com The electrochemical behavior of indium in these ionic liquids can be complex, with studies showing multiple reduction peaks corresponding to processes like the reduction of In(III) to In(I) and subsequently to In(0). mdpi.com

Table 2: Common Compounds Mentioned

Compound Name
Indium trichloride
1-butyl-3-methylimidazolium chloride
1-octyl-3-methylimidazolium chloride
1-methyl-3-butylimidazolium chloride
Methoxybenzene
Benzoic anhydride
Phenol
Benzyl alcohol
Cinnamyl alcohol
3-Aminocarbazole

Advanced Analytical and Spectroscopic Studies of Indium Iii Chloride Systems

Spectroscopic Techniques for Characterization (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the characterization of indium(III) chloride and its complexes. Infrared (IR) and Raman spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry each offer unique windows into the molecular world of these compounds.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the bonding within indium compounds. The far-infrared and Raman spectra of crystalline indium trichloride (B1173362) are consistent with its known crystal structure. rsc.org Specifically, the vibrational spectrum of indium trichloride shows a strong resemblance to that of aluminum trichloride, suggesting a similar polymeric layer lattice structure. rsc.org In complexes, the vibrational frequencies of the In-Cl bond and other coordinated ligands can be identified. For instance, in complexes with ligands like 2,2′-bipyridyl and 1,10-phenanthroline, distinct Raman and IR spectra are observed, which help in elucidating the coordination environment of the indium center. rsc.org Studies have also been conducted on the hydrated forms of this compound, such as the monohydrate, using techniques like Attenuated Total Reflectance (ATR)-IR and FT-Raman spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the structure and dynamics of indium(III) chloride complexes in solution. researchgate.netrsc.org Both ¹H and ¹³C NMR are routinely used to characterize the organic ligands coordinated to the indium center. researchgate.netacs.org Furthermore, solid-state ¹¹⁵In NMR spectroscopy has been shown to be a feasible method for examining indium coordination complexes. rsc.org This technique provides valuable information about the electric field gradients and magnetic shielding at the indium nucleus through nuclear quadrupolar and chemical shift parameters. rsc.org For solid this compound, ¹¹⁵In NMR experiments at high magnetic fields have been used to determine its quadrupolar and chemical shift tensor data. psu.edu Variable temperature NMR studies have also been employed to investigate fluxional processes in dimeric indium chloride complexes, such as bridge-terminal amide exchange. rsc.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of indium(III) chloride and its complexes. researchgate.net Electron Ionization Mass Spectrometry (EI-MS) has been used to identify fragments of newly synthesized indium aminothiolate complexes, which were initially formed from this compound. rsc.org The Knudsen-cell mass-spectrometric method has been utilized to analyze the gaseous phase in equilibrium with solid this compound, providing thermodynamic data on the sublimation and dissociation of its dimeric form, In₂Cl₆. researchgate.netnist.gov Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique used for the quantitative determination of indium and its compounds, including this compound, in various samples, such as workplace air. publisso.de

TechniqueInformation ObtainedExample Application
Infrared (IR) SpectroscopyVibrational frequencies of bonds, functional group identification.Characterization of InCl₃ hydrate (B1144303) and its complexes. rsc.orgrsc.orgnih.gov
Raman SpectroscopyComplementary vibrational data to IR, especially for symmetric bonds.Studying the crystalline structure of InCl₃ and its complexes. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) SpectroscopyMolecular structure, connectivity, and dynamics in solution and solid state.Characterization of ligands in InCl₃ complexes and studying fluxional processes. researchgate.netrsc.orgrsc.org
Mass Spectrometry (MS)Molecular weight, elemental composition, and fragmentation patterns.Analysis of vapor composition over solid InCl₃ and characterization of new complexes. rsc.orgresearchgate.net

Computational Methods in Elucidating Indium(III) Interactions (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, stability, and reactivity of indium(III) chloride systems. cairnrepo.orgresearchgate.net DFT calculations provide insights that complement experimental findings and help in predicting the behavior of these compounds.

DFT has been employed to investigate the geometry, electronic structure, and stability of various indium(III) complexes derived from this compound. rsc.org For instance, calculations have been used to optimize the molecular structures of indium aminothiolate compounds and to determine the bond dissociation energies between the ligands and the indium center. rsc.orgrsc.org These theoretical calculations of bond lengths and angles often show good agreement with experimental data obtained from X-ray crystallography. rsc.org

Furthermore, DFT studies have been crucial in elucidating reaction mechanisms where this compound acts as a catalyst. researchgate.net For example, in the InCl₃-catalyzed cycloisomerization of 1,6-enynes, DFT calculations proposed that the actual catalytic species is the in situ generated InCl₂⁺ cation. nih.govpku.edu.cn This was later supported by electrospray ionization high-resolution mass spectrometry (ESI-HRMS) data. nih.gov The calculations revealed the catalytic cycle, including the coordination of the catalyst to the substrate, the formation of intermediates, and the final product generation. nih.govpku.edu.cn Similarly, DFT studies on the cascade cycloisomerization of 1,5-enynes catalyzed by indium(III) salts have supported a two-step mechanism involving a nonclassical carbocation intermediate. acs.org

Computational methods are also used to explore the selective interactions of indium ions. For example, DFT was used to study the selective adsorption mechanism of indium(III) and iron(III) ions by epigallocatechin gallate (EGCG), revealing that the interaction with the EGCG–In(III) complex is controlled by electrostatic interactions and aromatic ring stacking effects. nih.gov

Area of StudyInformation from DFT CalculationsExample System
Molecular StructureOptimized geometries, bond lengths, bond angles.Indium aminothiolate complexes. rsc.org
Electronic StructureHOMO-LUMO analysis, bond dissociation energies.Heteroleptic indium complexes. rsc.orgrsc.org
Reaction MechanismsIdentification of catalytic species, transition states, reaction pathways.InCl₃-catalyzed cycloisomerization of enynes. nih.govpku.edu.cnacs.org
Selective InteractionsBinding energies, nature of interactions (chelation, electrostatic).Adsorption of In(III) by epigallocatechin gallate. nih.gov

In-situ Monitoring of InCl₃-catalyzed Reactions

The ability to monitor chemical reactions in real-time provides invaluable data on reaction kinetics, intermediates, and the influence of reaction conditions. For this compound-catalyzed reactions, in-situ monitoring techniques are being increasingly applied to gain a deeper understanding of the catalytic processes.

One notable example is the use of a compact, fist-sized NMR magnet for the in-situ monitoring of the trimerization of propionaldehyde (B47417) catalyzed by this compound. nih.gov By continuously circulating the reaction mixture through the NMR sensor, high-resolution ¹H NMR spectra were acquired in real-time directly under a fume hood. This allowed for the online determination of the concentrations of both the reactant and the product by integrating the area under their respective spectral lines as a function of time. nih.gov This approach demonstrates the potential for using portable NMR probes for reaction optimization and process control in chemistry laboratories. nih.gov

Another powerful technique for in-situ studies is electrochemical X-ray photoelectron spectroscopy (XPS). This method has been used to investigate the electrodeposition of indium from an electrolyte containing this compound in an ionic liquid. tu-clausthal.de By monitoring the oxidation states of the elements during cathodic polarization, the reduction process of In(III) to In(I) and subsequently to In(0) was observed. tu-clausthal.de This in-situ analysis provided direct evidence for the formation of an In(I) intermediate species during the reduction process. tu-clausthal.de

While direct in-situ monitoring of many homogeneous InCl₃-catalyzed reactions remains a developing area, the combination of techniques like NMR and XPS with computational modeling offers a powerful strategy for unraveling the complex mechanisms of these important transformations. nih.govtu-clausthal.de

Environmental and Sustainable Chemistry Aspects

Green Chemistry Principles in Indium(III) Chloride Catalysis

The application of indium(III) chloride in organic synthesis is a prime example of catalysis, a cornerstone of green chemistry. rroij.com Its role as a catalyst allows for the use of small, substoichiometric amounts to achieve high yields and selectivity, thereby minimizing waste. acs.orgnih.gov The effectiveness of InCl₃ stems from its unique π-acidity and its ability to coordinate with carbon-carbon or carbon-heteroatom multiple bonds, making them susceptible to nucleophilic attack. researchgate.net This has led to its widespread use in a variety of organic transformations, including multicomponent reactions (MCRs), cycloadditions, and the synthesis of complex heterocyclic compounds. acs.orgresearchgate.netbenthamdirect.com

A key advantage of indium(III) chloride is its remarkable stability and catalytic activity in the presence of moisture and in aqueous media. nih.govresearchgate.net Unlike many traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃·Et₂O), which readily decompose in water, InCl₃ is water-tolerant. nih.govresearchgate.net This property allows for a significant expansion of the reaction solvent scope to include water, which is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. rroij.comacs.org

The ability to perform reactions in water eliminates the need for volatile and often toxic organic solvents, reducing environmental impact and operational hazards. rroij.comresearchgate.net Research has demonstrated the efficacy of InCl₃ in catalyzing various aqueous organic reactions, including:

Aza-Diels–Alder Reactions : The synthesis of diastereoselective tetrahydroquinolines has been achieved by reacting aromatic amines and cyclic enol ethers in the presence of a catalytic amount of InCl₃ in water. acs.orgnih.gov

Multicomponent Reactions : InCl₃ has been used to facilitate one-pot syntheses of complex molecules like 2,3-dihydroquinazoline-4(1H)-ones in green solvents such as ethanol (B145695), which offers an eco-compatible process. researchgate.netbenthamdirect.com

Intramolecular Allylations : The synthesis of chromane (B1220400) derivatives has been reported using a combination of indium metal and InCl₃ in water, highlighting the catalyst's utility in forming carbon-carbon bonds in an aqueous environment. acs.org

The table below summarizes selected organic reactions catalyzed by indium(III) chloride in aqueous or moisture-tolerant conditions.

Reaction TypeReactantsProductSolventKey FindingReference
Aza-Diels–AlderAromatic amine, Cyclic enol etherTetrahydroquinolineWaterHigh diastereoselectivity for the cis-product. acs.orgnih.gov
Intramolecular AllylationCarbonyl/ImineChromaneWaterIn/InCl₃ system generates the active organoindium complex in water. acs.org
Multicomponent SynthesisIsatoic anhydride (B1165640), Aldehyde, Ammonium (B1175870) salt2,3-Dihydroquinazoline-4(1H)-oneEthanolEfficient, high-yield synthesis in a green solvent. benthamdirect.com

The recyclability of a catalyst is a fundamental aspect of green chemistry, contributing to process sustainability and economic viability. Indium(III) chloride and its derivatives have shown potential for recovery and reuse in various reaction systems. nih.govresearchgate.net While homogeneous InCl₃ can be challenging to recover from the reaction mixture, significant progress has been made by immobilizing it on solid supports or using it in biphasic systems like ionic liquids.

For instance, a silica-xerogel-supported indium(III) composite (In/SiO₂) has been developed for the synthesis of propargylamines under solvent-free conditions, demonstrating effective recyclability. uc.pt In another approach, 1-alkyl-3-methylimidazolium tetrachloroindate(III) ionic liquids have been used as highly efficient and recyclable catalysts for reactions such as alcohol protection. mdpi.com These catalysts showed impressive stability over five cycles without a significant loss in product yield. mdpi.com The recovery of indium from aqueous solutions can also be achieved through precipitation stripping with a base like NaOH, which regenerates the ionic liquid for direct reuse and prevents the loss of catalyst components. rsc.org

Conducting reactions without a solvent or in neat conditions is a primary goal of green chemistry, as it eliminates solvent waste, which often constitutes the bulk of mass lost in a chemical process. rroij.comalfa-chemistry.com Indium(III) chloride has proven to be an effective catalyst under solvent-free conditions, often in combination with microwave irradiation to accelerate reaction rates. alfa-chemistry.comorganic-chemistry.org

These solvent-free methods offer numerous advantages, including operational simplicity, reduced reaction times, cleaner product profiles, and increased reaction rates and selectivities. alfa-chemistry.com Examples of successful solvent-free applications include:

Synthesis of Bioactive Heterocycles : InCl₃ catalyzes the one-pot, three-component condensation of phthalohydrazide (B3262967) or maleic hydrazide, aldehydes, and aryl acetonitrile (B52724) at 80°C to produce pyrazolo[1,2-b]phthalazine and pyrazolo[1,2-a]pyridazine derivatives without the need for a solvent. alfa-chemistry.com

Acylation Reactions : The acylation of a wide range of phenols, alcohols, thiols, and amines has been efficiently catalyzed by InCl₃ under solvent-free conditions, proceeding rapidly at room temperature. researchgate.net

Cyclization Reactions : 2-aminochalcones have been cyclized to 2-aryl-2,3-dihydroquinolin-4(1H)-ones using InCl₃ supported on silica (B1680970) gel under microwave irradiation, providing high yields in a short time frame. organic-chemistry.org

The table below highlights the benefits of using indium(III) chloride in solvent-free conditions for various reactions.

Reaction TypeCatalyst SystemConditionsAdvantagesReference
Multicomponent CondensationInCl₃80°C, Solvent-FreeCleaner products, operational simplicity, no column chromatography needed. alfa-chemistry.com
CyclizationInCl₃/Silica GelMicrowave, Solvent-FreeFaster reaction times, higher yields, environmentally friendly. organic-chemistry.org
AcylationInCl₃Room Temperature, Solvent-FreeRapid (10 min), high yields, avoids side reactions. researchgate.net

Toxicity Considerations and Biocompatibility

While indium(III) chloride offers significant advantages in green catalysis, it is crucial to consider its toxicological profile and impact on biological systems. Indium compounds, including InCl₃, are not considered benign. scbt.com Safety data sheets classify indium(III) chloride as a hazardous substance that is harmful if swallowed and causes severe skin burns and eye damage. fishersci.co.uksigmaaldrich.comcarlroth.com

Exposure to indium compounds can lead to a range of health issues, including damage to the lungs, liver, and kidneys. scbt.comsigmaaldrich.com Chronic indium intoxication may result in weight loss, poor growth, and necrotic damage to the liver and kidneys. scbt.com At the cellular level, InCl₃ has been shown to induce cytotoxicity. One study on mouse macrophage cells found that InCl₃ caused significant apoptosis (programmed cell death) at concentrations above 1 μM and necrosis (cell death due to injury) at concentrations over 50 μM. nih.gov The study also observed evidence of genotoxicity and DNA damage at concentrations greater than 5 μM. nih.gov Another study noted that human dermal fibroblasts became more rounded when exposed to 3.2 mM of indium chloride, indicating a cellular response to the compound. nih.gov

The corrosive nature of InCl₃, particularly its reaction with moisture to potentially form hydrochloric acid, contributes to its hazardous properties. scbt.com It can cause chemical burns to the skin, eyes, and gastrointestinal tract upon contact or ingestion. scbt.comcarlroth.com

The following table summarizes key toxicological data for indium(III) chloride.

Toxicity EndpointSpecies/SystemObservationConcentration/DoseReference
Acute Oral Toxicity (LD50)RatFatal dose for 50% of subjects1100 mg/kg fishersci.co.uk
CytotoxicityMouse Macrophage CellsSignificant apoptosis> 1 μM nih.gov
CytotoxicityMouse Macrophage CellsSignificant necrosis> 50 μM nih.gov
GenotoxicityMouse Macrophage CellsSignificant micronuclei formation (DNA damage)> 5 µM nih.gov
Organ ToxicityMice (Intravenous)Necrosis of the liver, toxic effect on the kidneyNot specified scbt.com
Hazard ClassificationN/ACauses severe skin burns and eye damageN/A sigmaaldrich.comcarlroth.com

Future Research Directions and Emerging Applications

Development of Enantioselective Indium(III) Catalysts

A significant frontier in catalysis is the development of methods for asymmetric synthesis, which is crucial for producing enantiomerically pure drugs. cam.ac.uk While indium(III) complexes are established as effective Lewis acid catalysts, achieving high enantioselectivity has been a challenge that is now being actively addressed. acs.org Research in this area represents a novel approach to inducing chirality in various chemical transformations. cam.ac.uk

Key research efforts include:

Chiral Ligand Complexes: Scientists are designing and synthesizing chiral indium(III) complexes by combining InCl₃ with chiral ligands. For instance, a complex developed from InCl₃, (S)-BINOL, and allyltributylstannane (B1265786) has been shown to effectively catalyze enantioselective Diels-Alder reactions, achieving excellent enantioselectivities (up to 98% enantiomeric excess, or e.e.). organic-chemistry.org Similarly, chiral indium complexes using (R)-BINOL have successfully catalyzed the allylation of ketones with high yields and enantioselectivities of up to 92% e.e. acs.org

Hydrosilane Reduction: Significant progress has been made in developing catalyst complexes for the enantioselective In(III)-catalysed reduction of imines. cam.ac.uk By using functionalized BINOL ligands, researchers have achieved enantiomeric excesses up to 73% in polar, protic solvents. cam.ac.uk

Binary Acid Systems: A novel approach involves using a binary acid system, such as InCl combined with a chiral phosphoric acid, to catalyze enantioselective [4+2] cycloaddition reactions. sioc-journal.cn This method has proven effective for reactions involving simple olefins, yielding cycloadducts with excellent diastereoselectivity and enantioselectivity (up to 99% e.e.). sioc-journal.cn

Pyrrole Additions: The indium(III)-pybox catalyst system has been developed for the first enantioselective addition of pyrroles to isatins, demonstrating the potential to control both regio- and enantioselectivity in complex reactions. nih.gov

Future work is focused on identifying the active chiral In(III) species and broadening the scope of these reactions. cam.ac.ukorganic-chemistry.org

Table 1: Examples of Enantioselective Reactions Catalyzed by Chiral Indium(III) Complexes

Reaction Type Chiral Ligand/System Substrates Enantiomeric Excess (e.e.) Reference
Diels-Alder Cycloaddition (S)-BINOL Cyclic and open-chained dienes with 2-methacrolein Up to 98% organic-chemistry.org
Ketone Allylation (R)-BINOL Aromatic, α,β-unsaturated, and aliphatic ketones Up to 92% acs.org
Imine Reduction Functionalized BINOL Imines Up to 73% cam.ac.uk
[4+2] Cycloaddition Chiral Phosphoric Acid (Binary System) Simple olefins and β,γ-unsaturated α-keto esters Up to 99% sioc-journal.cn
Pyrrole Addition to Isatins Pybox Pyrroles and isatins Up to 99% nih.gov

Novel Indium(III) Complexes for Enhanced Catalytic Performance

To broaden the utility of indium trichloride (B1173362), researchers are actively developing novel indium(III) complexes with enhanced stability, reactivity, and selectivity. researchgate.netrsc.org It is recognized that trivalent indium ions are typically not used in their ionic form for many applications; instead, their salts are reacted with various organic ligands to form different complexes. researchgate.netresearchgate.net The nature of the counterion and the coordinating ligand has a significant effect on catalytic activity. rsc.orgresearchgate.net

Emerging research includes:

Dinuclear and Heterodinuclear Complexes: The synthesis of novel, structurally well-characterized heterodinuclear indium(III)/sodium(I) complexes and other dinuclear catalysts is being explored. bohrium.com These complexes, which may feature two cobalt centers working synergistically, have shown higher activity and stability in copolymerization reactions compared to their mononuclear counterparts. bohrium.com

Indium-Organic Frameworks (In-MOFs): In-MOFs are a class of porous crystalline materials where indium(III) ions act as nodes connected by organic linkers. rsc.org These materials are gaining attention for their structural tailorability and potential applications in catalysis and photocatalysis. rsc.org

Crown Ether Complexes: The combination of indium(I) salts (derived from indium(III) precursors) with crown ethers has led to the synthesis of coordination complexes with enhanced reactivity. uwindsor.ca This approach has enabled the activation of C-Cl bonds in chloroform, showcasing a new avenue for organometallic reactivity. uwindsor.ca

Ionic Liquids: Indium(III)-containing ionic liquids are being investigated as highly active and recyclable catalysts for various organic transformations, including the coupling of epoxides with CO₂ to produce cyclic carbonates. mdpi.com

These developments are paving the way for more robust and versatile catalytic systems that can be applied to a wider range of chemical syntheses. researchgate.net

Expansion into New Areas of Organic and Inorganic Synthesis

Indium trichloride's reputation as a water-stable and effective Lewis acid catalyst continues to drive its application into new and more complex areas of synthesis. sigmaaldrich.comnih.gov Researchers are leveraging its ability to coordinate with carbon-carbon and carbon-heteroatom multiple bonds to facilitate nucleophilic attacks and construct complex molecules. researchgate.net

Future and emerging synthetic applications include:

Heterocycle Synthesis: A major focus is the InCl₃-catalyzed synthesis of a wide spectrum of bioactive heterocyclic compounds, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net Its compatibility with aqueous media makes it an attractive choice for developing greener pharmaceutical processes. nih.gov

Domino Reactions: Atom-economical domino reactions catalyzed by InCl₃ are being developed to synthesize complex fused-ring systems like indenodithiepines and indenodithiocines from simple starting materials in good to excellent yields under mild conditions. nih.gov

Multicomponent Reactions: InCl₃ is proving to be an efficient catalyst for multicomponent reactions, such as the synthesis of N,N'-dimethyl-barbituric acid derivatives via a Knoevenagel condensation followed by a Diels-Alder reaction. wikipedia.org This allows for the rapid construction of complex molecules in a single step. researchgate.net

Isocyanide Insertion: An unusual multiple isocyanide insertion reaction catalyzed by InCl₃ has been developed, providing a rapid and atom-economical method for constructing structurally complex spirooxindoles. researchgate.net

Precursor for Synthesis: High-purity this compound serves as a crucial starting compound for the synthesis of other essential inorganic and organic indium compounds, such as trimethylindium, which is vital for the semiconductor industry. globalsmt.netindium.comindium.com

This continued expansion highlights the potential for this compound to become a staple catalyst in both academic and industrial organic synthesis laboratories. nih.govresearchgate.net

Advanced Materials for Energy and Optoelectronic Applications

This compound is a critical precursor in the fabrication of advanced materials for the energy and electronics sectors. chemimpex.comchemimpex.com The global market for high-purity this compound is projected to grow, driven primarily by increasing demand from the semiconductor and optoelectronics industries. archivemarketresearch.com

Key areas of application and research include:

Transparent Conductive Oxides: InCl₃ is an essential precursor for producing indium tin oxide (ITO), a material vital for transparent conductive coatings on touch screens, flat-panel displays, and solar cells. sigmaaldrich.comchemimpex.comnanorh.com

Semiconductors and LEDs: The compound is used to synthesize other indium compounds, like trimethylindium, which are then used in Metal-Organic Chemical Vapor Deposition (MOCVD) processes to create compound semiconductors for LEDs, lasers, and high-speed electronics. globalsmt.netindium.comindium.comazom.com

Photovoltaics: InCl₃ is used in chemical vapor deposition and other processes to create thin films for solar cells, contributing to advancements in renewable energy. chemimpex.comchemimpex.comsamaterials.com Nanoparticles of InCl₃ are also being explored to improve the efficiency of photovoltaic cells and photodetectors. nanorh.com

Energy Storage: In the battery industry, this compound is used as an additive in alkaline batteries to improve performance and reduce outgassing. globalsmt.netindium.com Its role in enhancing battery lifespan and performance is a significant growth area, particularly with the rise of electric vehicles and energy storage solutions. archivemarketresearch.com

Future research is focused on developing new indium-based materials with unique properties and optimizing synthesis processes for next-generation electronic and energy devices. archivemarketresearch.comchemimpex.com

Table 2: Applications of this compound in Advanced Materials

Application Area Specific Use Key Compound/Material Technology Reference
Optoelectronics Transparent Conductive Films Indium Tin Oxide (ITO) Touch Screens, Displays sigmaaldrich.comchemimpex.comnanorh.com
Light Emitting Diodes Compound Semiconductors LEDs, Lasers archivemarketresearch.comglobalsmt.netindium.com
Thin Film Transistors Oxide Semiconductors Display Devices sigmaaldrich.comsamaterials.com
Energy Photovoltaics Indium-based Thin Films Solar Cells archivemarketresearch.comchemimpex.comchemimpex.com
Energy Storage Additive Alkaline Batteries archivemarketresearch.comglobalsmt.netindium.com

Biomedical Research (e.g., Medical Imaging, Drug Delivery)

This compound and its derivatives are emerging as important tools in biomedical research, with significant potential in diagnostics and therapeutics. chemimpex.comnanorh.com While research into non-radioactive complexes is still in its early stages, radioactive indium isotopes have been well-explored for medical applications. rsc.org

Current research directions include:

Medical Imaging: The radioactive isotope Indium-111, in the form of Indium-111 chloride, is a diagnostic radiopharmaceutical. drugbank.comdormer.com It is used to radiolabel monoclonal antibodies, such as in the products OncoScint® and ProstaScint®, for in vivo diagnostic imaging of tumors. drugbank.comchemotechnique.sencats.io It is also explored as a potential contrast agent for other imaging techniques. chemimpex.combiosynth.com

Radioimmunotherapy: Beyond diagnostics, Indium-111 chloride is used to radiolabel Zevalin®, a preparation used in radioimmunotherapy procedures to treat certain types of cancer. drugbank.comdormer.comchemotechnique.se

Drug Delivery: Non-radioactive indium(III) chloride is being investigated for its potential in targeted drug delivery systems, where its unique properties could be leveraged to improve the efficacy of therapeutics. chemimpex.comchemimpex.comnanorh.com

Anticancer and Antifungal Agents: Recent studies have demonstrated that novel indium(III)–terpyridine complexes possess significant antifungal and anticancer properties. rsc.org These complexes were found to be fungicidal against the human pathogen Candida albicans and showed antiproliferative activity against human breast cancer cells, opening a new avenue for therapeutic drug development. rsc.org In vitro studies have also noted the cytotoxic and genotoxic effects of InCl₃ against certain cell lines. ncats.iobiosynth.com

Further research may identify additional therapeutic and diagnostic applications for both radioactive and non-radioactive indium compounds. rsc.orgchemotechnique.se

Exploration of Indium(III) Chloride in Biosynthesis and Biocatalysis

The application of this compound in biosynthesis and biocatalysis represents a nascent but promising field of research. While its role in traditional organic synthesis is well-documented, its interaction with biological systems for synthetic purposes is less explored. The unique properties of InCl₃, particularly its stability and catalytic activity in aqueous media, make it a candidate for integration into biocatalytic processes. nih.gov

Future research in this area could focus on:

Catalysis in Aqueous Environments: The proven effectiveness of InCl₃ as a Lewis acid catalyst in water is a key feature that could be exploited in biocatalysis, which predominantly occurs in aqueous environments. nih.gov Researchers can investigate its ability to catalyze reactions involving bioactive compounds in water, potentially leading to greener and more sustainable pharmaceutical production. nih.gov

Interaction with Enzymes: Studies could explore the effect of indium(III) ions or their complexes on enzymatic activity. It is possible that InCl₃ could act as a promoter or inhibitor for certain enzymes, or even enable novel, non-natural enzymatic reactions.

Whole-Cell Biotransformations: A potential research direction is the use of InCl₃ in whole-cell biotransformation systems. The compound could be used to influence metabolic pathways or catalyze specific steps within a biosynthetic sequence, leveraging the cellular machinery in tandem with its Lewis acid properties.

Currently, the synthesis of bioactive compounds using InCl₃ as a chemical catalyst is an active area of research. nih.gov However, the direct use of InCl₃ within biological systems (biosynthesis) or as a co-catalyst with enzymes (biocatalysis) remains a largely unexplored frontier with significant potential for future discoveries.

Q & A

Q. What are the recommended methods for synthesizing indium trichloride with high purity for laboratory use?

this compound can be synthesized via direct chlorination of indium metal, but purity depends on reaction conditions. An electrochemical method using a methanol-benzene solvent mixture reduces oxygen contamination and yields anhydrous InCl₃ . Key steps:

  • Use chlorine gas in a controlled environment to avoid moisture.
  • Electrochemical synthesis minimizes byproducts; monitor current density to optimize yield.
  • Post-synthesis, store under inert gas (e.g., argon) due to its deliquescent nature .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is corrosive (H314) and toxic (H302). Essential precautions include:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of HCl gas released during reactions .
  • Incompatible Materials: Avoid contact with strong acids/oxidizers (e.g., HNO₃, KMnO₄) to prevent violent reactions .
  • First Aid: For skin contact, rinse with water for 15+ minutes and seek medical attention .

Q. How should researchers characterize this compound to confirm its structural and chemical properties?

Standard characterization methods:

  • X-ray Diffraction (XRD): Confirm crystalline structure (e.g., cubic or monoclinic phases).
  • Thermogravimetric Analysis (TGA): Assess thermal stability and hydrate content (common in InCl₃·nH₂O).
  • ICP-MS: Quantify indium purity and detect trace metal impurities .

Advanced Research Questions

Q. How can this compound’s catalytic efficiency in allylation or epoxidation reactions be systematically optimized?

Methodological considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance Lewis acidity, critical for activating substrates like epoxides .

  • Stoichiometric Ratios: Optimize InCl₃:substrate ratios (typically 1–5 mol%) to balance yield and byproduct formation.

  • Kinetic Studies: Monitor reaction progress via GC-MS or NMR to identify rate-limiting steps .

  • Table 1: Example optimization matrix for allylation of benzaldehyde:

    InCl₃ (mol%)SolventTemp (°C)Yield (%)
    1DMF2562
    3DCM4078
    5THF6045

Q. How should researchers resolve contradictions in toxicological data for this compound?

Existing studies report acute oral toxicity (LD₅₀ = 1,100 mg/kg in rats) but lack data on chronic exposure . To address gaps:

  • Integrative Analysis: Use a weight-of-evidence approach (as in IND applications) to combine in vitro (e.g., cell viability assays) and in vivo data (e.g., pulmonary toxicity studies in Fischer 344 rats) .
  • Mechanistic Studies: Investigate oxidative stress markers (e.g., glutathione depletion) to explain discrepancies between acute and subchronic toxicity .

Q. What strategies are effective for studying this compound’s ecological impact despite limited biodegradation data?

Proposed methodologies:

  • Microcosm Experiments: Simulate aquatic environments with InCl₃ to measure bioaccumulation in algae or Daphnia.
  • QSAR Modeling: Predict ecotoxicity using computational models based on analogous metal halides (e.g., GaCl₃) .
  • Hazard Classification: Refer to UN transport codes (e.g., UN 3260 for corrosive solids) to infer handling risks in ecosystems .

Methodological Best Practices

Q. How can researchers design experiments to mitigate this compound’s hygroscopicity in moisture-sensitive reactions?

  • Drying Protocols: Pre-dry InCl₃ at 120°C under vacuum for 4 hours.
  • Schlenk Techniques: Use air-free glassware to maintain anhydrous conditions.
  • Real-Time Monitoring: Couple FTIR with reactions to detect moisture ingress .

Q. What statistical approaches are suitable for analyzing variability in this compound’s catalytic performance?

  • Multivariate Analysis: Apply PCA to identify dominant variables (e.g., solvent polarity, temperature).
  • Error Propagation Models: Quantify uncertainty in yield measurements due to InCl₃’s reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.